molecular formula C14H16BrNO5 B2405617 2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione CAS No. 302931-30-2

2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione

Cat. No.: B2405617
CAS No.: 302931-30-2
M. Wt: 358.188
InChI Key: BUELHHYRHQBSKV-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione is a complex organic compound that features a brominated ethoxy chain attached to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a brominated ethoxy compound. One common method involves the use of 2-bromoethanol as a starting material, which undergoes a series of etherification reactions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines,

Properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO5/c15-5-6-19-7-8-20-9-10-21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUELHHYRHQBSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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